molecular formula C21H27NO6S B3211507 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091010-04-6

3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3211507
CAS No.: 1091010-04-6
M. Wt: 421.5 g/mol
InChI Key: VKAZUEVCUBIIST-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,4-dimethoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6S/c1-25-18-7-5-4-6-17(18)21(10-12-28-13-11-21)15-22-29(23,24)16-8-9-19(26-2)20(14-16)27-3/h4-9,14,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAZUEVCUBIIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. This compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Rings

Key analogs include sulfonamides with varying heterocyclic rings attached to the benzenesulfonamide core:

  • Compound 67: 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide Structure: Six-membered piperidine ring. Potency: 24% inhibitory activity against kynurenine pathway enzymes. Effects: Reduces brain 3-hydroxykynurenine (3-OH-KYN) and quinolinic acid (QUIN) levels dose-dependently .
  • Compound 68: 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide Structure: Six-membered morpholine ring (oxygen and nitrogen atoms). Potency: 64% inhibitory activity, the highest among analogs.
  • Compound 69 : 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-yl]benzenesulfonamide

    • Structure : Five-membered pyrrolidine ring.
    • Potency : 9% inhibitory activity.
    • Effects : Unexpectedly reduces 3-OH-KYN, suggesting prodrug activation .

Key Insight: Six-membered rings with heteroatoms (e.g., morpholine in Compound 68) enhance potency compared to five-membered rings (e.g., pyrrolidine in Compound 69).

Substituted Cycloalkyl Derivatives

  • 3,4-Dimethoxy-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzene-1-sulfonamide () Structure: Cyclopentyl group with thiophene substituent. Molecular Formula: C₁₈H₂₃NO₄S₂ (MW: 381.51 g/mol). Key Differences: Thiophene’s sulfur atom may alter electronic properties and π-π interactions compared to the target compound’s methoxyphenyl group.

Linear Sulfonamide Derivatives

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide () Structure: Linear ethyl chain with 4-methylbenzenesulfonamide (tosyl group). Molecular Features: Increased flexibility due to the ethyl linker; the tosyl group enhances lipophilicity. Effects: No direct activity data, but structural simplicity may improve bioavailability compared to cyclic analogs .

Conclusion The target compound’s oxane ring and 2-methoxyphenyl substituent position it between the potency of morpholine-containing analogs (e.g., Compound 68) and the metabolic stability of linear derivatives (e.g., ). Heterocyclic ring size and heteroatom composition critically influence inhibitory activity, with six-membered oxygen/nitrogen rings outperforming smaller rings. Future studies should evaluate the oxane ring’s hydrogen-bonding capacity and the 2-methoxyphenyl group’s steric effects on target engagement and pharmacokinetics.

Biological Activity

3,4-Dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is C19H25N1O5SC_{19}H_{25}N_{1}O_{5}S. The structure includes a sulfonamide group, which is pivotal for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study involving various sulfonamide compounds demonstrated their efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, which is crucial for their growth.

Antitumor Activity

In vitro studies have shown that certain benzenesulfonamides, including derivatives similar to 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide, possess antitumor properties. For instance, compounds were tested against mouse lymphoid leukemia cells, revealing varying degrees of cytotoxicity . However, further studies are needed to establish their effectiveness in clinical settings.

Carbonic Anhydrase Inhibition

Recent research has highlighted the potential of benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isoforms. The binding affinity of these compounds was tested using fluorescent thermal shift assays, showing promising results for specific isoforms like CA I and CA XIII. The most effective inhibitors demonstrated dissociation constants in the nanomolar range .

Anti-inflammatory Properties

Sulfonamides have also been studied for their anti-inflammatory effects. Compounds similar to 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide have shown potential in reducing inflammation in animal models, suggesting a possible therapeutic role in inflammatory diseases .

Synthetic Pathways

The synthesis of 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Sulfonamide Group : This is achieved by reacting an amine with sulfonyl chloride.
  • Introduction of Methoxy Groups : Methoxylation can be performed using methyl iodide in the presence of a base.
  • Oxan Ring Formation : This involves cyclization reactions that incorporate the oxan moiety into the structure.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and confirms the presence of functional groups.
  • Infrared Spectroscopy (IR) : Used to identify characteristic bonds and functional groups.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and purity of the compound.

Case Study 1: Antibacterial Efficacy

A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Antitumor Activity Assessment

In another study focusing on antitumor properties, several benzenesulfonamides were tested against human cancer cell lines. The results showed that modifications to the sulfonamide structure could significantly influence cytotoxicity and selectivity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.